molecular formula C18H19FN2O3 B2698007 1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097917-08-1

1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No.: B2698007
CAS No.: 2097917-08-1
M. Wt: 330.359
InChI Key: PZARGFQUZGZVAM-UHFFFAOYSA-N
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Description

“1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a chemical compound. It’s related to “1-(4-Fluorophenyl)cyclopropanecarbonyl chloride”, which has an empirical formula of C10H8ClFO and a molecular weight of 198.62 .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorophenyl)cyclopropanecarbonyl chloride”, a related compound, has been described with an empirical formula of C10H8ClFO .


Physical and Chemical Properties Analysis

The related compound “1-(4-Fluorophenyl)cyclopropanecarbonyl chloride” has a molecular weight of 198.62 . Unfortunately, specific physical and chemical properties for “this compound” are not available in the resources.

Scientific Research Applications

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of compounds structurally related or possessing similar functional groups to 1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione. For example, the synthesis and pharmacological activities of azetidinones and their potential as antidepressant and nootropic agents have been explored, highlighting the versatility of azetidinone skeletons as central nervous system active agents (Thomas et al., 2016). Similarly, research into spiro[pyrrolidin-2,3'-oxindoles] synthesized through 1,3-dipolar cycloaddition reactions has revealed their potential for antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

Chemical Properties and Applications

The chemical properties and potential applications of related compounds have also been studied extensively. For instance, the computational analysis of Mannich base derivatives highlighted their antioxidant activity and provided insights into their electronic structure and vibrational spectra, offering a foundation for understanding the physicochemical properties of similar compounds (Boobalan et al., 2014). Additionally, the synthesis of unsymmetrical organoboron complexes containing related moieties demonstrated strong fluorescence properties, suggesting applications in materials science and bioorthogonal chemistry (Garre et al., 2019).

Drug Discovery and Medicinal Chemistry

Research in drug discovery and medicinal chemistry has also shown interest in compounds with similar chemical frameworks. Enantioselective syntheses of N,O-nucleosides derived from related structural motifs have been explored for their cytotoxicity and apoptotic activity, indicating potential therapeutic applications (Chiacchio et al., 2003). This demonstrates the broad interest in such compounds across various fields of chemical and biological research.

Properties

IUPAC Name

1-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-14-3-1-13(2-4-14)18(7-8-18)17(24)20-9-12(10-20)11-21-15(22)5-6-16(21)23/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZARGFQUZGZVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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